N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide
Overview
Description
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is a chemical compound with the molecular formula C15H16N2O2·HBr. This compound is known for its unique structure, which includes a nitrobenzyl group attached to a phenylethanamine backbone. It is commonly used in various scientific research applications due to its interesting chemical properties.
Scientific Research Applications
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
Target of Action
Compounds with similar structures often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that nitrobenzyl compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
Nitrobenzyl compounds are known to undergo reductive transformations, leading to a variety of products such as amines, azo and azoxy compounds, imines, and products of n-alkylation and n-formylation . These transformations can potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The presence of the nitrobenzyl group and the phenylethanamine moiety in the compound may influence its pharmacokinetic properties .
Result of Action
The reductive transformations of nitrobenzyl compounds can lead to the formation of various products, which can have different biological activities .
Action Environment
The action of N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide can be influenced by various environmental factors. For instance, the photocatalytic reductive transformations of nitrobenzyl compounds can occur under milder conditions and have better selectivity, meeting the requirements of “green” chemistry . Therefore, factors such as light exposure and the presence of certain catalysts can influence the action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide typically involves a multi-step process. One common method includes the nitration of benzylamine to introduce the nitro group, followed by a reaction with phenylethanamine. The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different amine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various amine derivatives, substituted benzyl compounds, and other functionalized aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitrobenzyl)-2-propanamine hydrobromide
- N-(3-nitrobenzyl)cycloheptanamine hydrobromide
Uniqueness
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.BrH/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13;/h1-8,11,16H,9-10,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEHAHHNXGATIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-].Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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